3-(Morpholin-4-yl)butan-2-amine
Overview
Description
3-(Morpholin-4-yl)butan-2-amine, also known as MORPH, is an organic compound that has gained attention in scientific research due to its unique physical, chemical, and biological properties. It has a CAS Number of 1249453-24-4 and a molecular weight of 158.24 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C8H18N2O/c1-7(9)8(2)10-3-5-11-6-4-10/h7-8H,3-6,9H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, morpholine derivatives have been involved in various chemical reactions. For instance, the enantiomer selective acylation of 4-(morpholin-4-yl)butan-2-ol was carried out in a U-shape reactor .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Corrosion Inhibition
Some tertiary amines, including derivatives of 3-(Morpholin-4-yl)butan-2-amine, have been synthesized and investigated for their potential as corrosion inhibitors for carbon steel. These compounds, by forming a protective layer on the metal surface, act as anodic inhibitors and demonstrate improved performance with increased concentration. The inhibitive efficiency of these compounds has been proven through various methods including potentiodynamic polarization measurement and electrochemical impedance spectroscopy, showcasing their potential in corrosion science (Gao, Liang, & Wang, 2007).
Catalysis and Organic Synthesis
Research has shown that this compound can be involved in nickel-catalyzed amination reactions of 1,3-dienes, suggesting its role in the formation of π-allyl intermediates. This process facilitates the synthesis of organic compounds such as 1-(N-morpholino)-2-butene, highlighting the importance of this compound in organic synthesis and catalysis (Kiji, Sasakawa, Yamamoto, & Furukawa, 1974).
Analysis and Detection in Aqueous Solutions
The compound has also been a subject of study in the context of ion chromatography for the detection and quantification of morpholine and its derivatives in aqueous solutions. This research is crucial for monitoring and managing the chemical composition of water in steam-generating systems, ensuring the operational efficiency and safety of such systems (Gilbert, Rioux, & Saheb, 1984).
Medicinal Chemistry and Pharmacological Activity
Morpholine derivatives, including this compound, are highlighted for their significant presence in approved and experimental drugs due to their beneficial physicochemical and biological properties. These compounds have shown a wide range of biological activities and are considered key components in drug design and development for various therapeutic applications (Kourounakis, Xanthopoulos, & Tzara, 2020).
Safety and Hazards
Properties
IUPAC Name |
3-morpholin-4-ylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(9)8(2)10-3-5-11-6-4-10/h7-8H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSHEMUDDUPEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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